molecular formula C9H8N4O B3126481 Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl- CAS No. 33452-25-4

Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-

Cat. No. B3126481
M. Wt: 188.19 g/mol
InChI Key: DFOFVBAIHWDCNO-UHFFFAOYSA-N
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Patent
US08536211B2

Procedure details

At room temperature, 10 g of benzoyl chloride (71 mmol) were admixed with 3.7 g (92 mmol) of methyl isocyanide. The mixture was then heated at 60° C. for 3 hours. The mixture was admixed with 25 ml of acetonitrile and cooled to 0° C. This reaction mixture was added to 4.6 g of sodium azide (71 mmol) in 1.1 g (14 mmol) of pyridine in 25 ml of acetonitrile at 0° C. The mixture was then heated to 60° C. and stirred at this temperature for 1 hour. At room temperature, 100 ml of water and 100 ml of ethyl acetate were added to the mixture. The organic phase was separated off and the aqueous phase was extracted with 100 ml of ethyl acetate. The combined organic phases were dried over magnesium sulphate and the solvent was removed in vacuo. The crude product was recrystallized from 20 ml of isopropanol, giving 8.83 g of 1-methyl-5-benzoyltetrazole (purity 99.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][N+:11]#[C-:12].[N-:13]=[N+:14]=[N-:15].[Na+].N1C=CC=CC=1>C(#N)C.C(OCC)(=O)C.O>[CH3:12][N:11]1[C:10]([C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:15][N:14]=[N:13]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C[N+]#[C-]
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60° C.
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 100 ml of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 20 ml of isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=NN=C1C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.83 g
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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